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Introduction

Stripping and reprobing Western blots is a valuable technique that allows for the detection of
multiple proteins on a single membrane. This approach conserves precious or limited samples,
saves time, and reduces the cost of materials associated with running multiple gels and blots.
[1][2][3][4][5] The process involves gently removing the primary and secondary antibodies from
the first detection step, while leaving the transferred proteins bound to the membrane, which
can then be reprobed with a new set of antibodies.

This guide provides detailed protocols and considerations for stripping and reprobing blots
previously developed with CDP-Star®, a widely used chemiluminescent substrate for alkaline
phosphatase (AP). While many stripping protocols are optimized for horseradish peroxidase
(HRP)-based systems, the principles can be adapted for AP-based detection. Key
considerations include choosing the appropriate membrane and stripping method to maximize
protein retention while ensuring complete antibody removal.

Key Considerations Before Stripping

 Membrane Choice: Polyvinylidene difluoride (PVDF) membranes are highly recommended
for any experiment involving stripping and reprobing.[2][6][7][8][9] PVDF has a higher protein
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binding capacity and is more durable than nitrocellulose, which is more fragile and prone to
protein loss during the stripping process.[6][8][10]

o Detection Method: Chemiluminescent detection, such as with CDP-Star®, is compatible with
stripping. In contrast, colorimetric/chromogenic substrates leave a permanent precipitate on
the membrane that cannot be removed and will interfere with subsequent detection.[1][6]

e Probing Strategy: When planning multiple probing cycles, it is best to first probe for low-
abundance proteins or use antibodies with lower affinity.[6][7][9][11] High-affinity antibodies
may require harsher stripping conditions, which can lead to greater protein loss.[9]

» No Quantitative Comparisons: It is critical to note that the stripping process inevitably
removes some amount of the target protein from the membrane.[1][2][4][5][11] Therefore,
guantitative comparisons of protein expression levels before and after stripping are not
recommended.[1][5]

Experimental Workflows and Decision Making

The overall process of stripping and reprobing is a sequential workflow. The choice of stripping
protocol—mild or harsh—is a critical decision point that depends on the nature of the primary
antibody and the strength of the initial signal.
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Overall Stripping and Reprobing Workflow
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Caption: A high-level overview of the Western blot stripping and reprobing process.
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Caption: Decision-making process for selecting an appropriate stripping method.

Quantitative Data on Stripping Effects

While specific data for CDP-Star® is limited, the following table summarizes general findings
on the impact of stripping on protein retention. The efficiency of stripping and the degree of
protein loss are influenced by the membrane type, the stripping method, and the number of
stripping cycles.
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Experimental Protocols

Always perform stripping procedures in a well-ventilated area, especially when using [3-

mercaptoethanol. As a rule, attempt a mild stripping protocol first. If this fails to remove the
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antibody signal, proceed to a harsher method.[1][5]

Protocol 1: Mild Stripping (Low pH Glycine Buffer)

This method uses a low pH solution to disrupt antibody-antigen interactions without denaturing
the antigen significantly.[10][11]

Buffer Recipe (1 L):

Glycine: 15 g (1.5% w/v)

SDS: 1 g (0.1% wiv)

Tween 20: 10 mL (1% v/v)

Dissolve in 800 mL of deionized water.

Adjust pH to 2.2 with HCI.

Bring volume to 1 L with deionized water.
Procedure:

» After detection with CDP-Star®, wash the membrane briefly in wash buffer (e.g., TBST or
PBST) to remove excess substrate.

e Immerse the membrane in the Mild Stripping Buffer. Ensure the buffer completely covers the
membrane.

o Agitate gently at room temperature for 10-20 minutes.[3] For tightly bound antibodies, you
may need to repeat this step with fresh buffer or increase the incubation time to 30 minutes.

[51°]

» Discard the stripping buffer and wash the membrane extensively. Perform two 10-minute
washes with PBS, followed by two 5-minute washes with TBST.[10]

» Proceed to the "Verification of Stripping" step.
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Protocol 2: Harsh Stripping (Heat and Detergent with
Reducing Agent)

This method is more effective for high-affinity antibodies but will cause more protein loss.
Perform this procedure in a fume hood due to the use of 3-mercaptoethanol.

Buffer Recipe (100 mL):

Tris-HCI (0.5 M, pH 6.8): 12.5 mL

SDS (10% wi/v): 20 mL

B-mercaptoethanol: 0.8 mL

Deionized water: 67.5 mL

Procedure:

In a fume hood, warm the Harsh Stripping Buffer to 50°C.

» After detection, wash the membrane briefly in wash buffer (e.g., TBST).

» Place the membrane in a sealed container with the pre-warmed stripping buffer.

 Incubate with gentle agitation for 30-45 minutes at 50°C.[3][4][5]

» Dispose of the stripping buffer according to your institution's safety guidelines.

» Wash the membrane extensively to remove all traces of 3-mercaptoethanol, which can
damage antibodies. Wash 5-6 times for 5 minutes each with a large volume of wash buffer
(TBST).[3]

Proceed to the "Verification of Stripping" step.

Protocol 3: Verification of Stripping

It is essential to confirm that the primary and secondary antibodies have been completely
removed before reprobing.[6]
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« After the final wash step of the stripping protocol, block the membrane again for at least 1
hour at room temperature (e.g., using 5% non-fat milk or BSA in TBST).[2]

e Wash the membrane as usual (e.g., 3 x 5 minutes in TBST).

¢ Incubate the membrane with only the secondary antibody-AP conjugate (at the same
concentration used for the initial blot) for 1 hour at room temperature.

e Wash the membrane extensively (e.g., 3 x 5 minutes in TBST).
o Apply the CDP-Star® substrate and image the blot.

o Expected Result: If stripping was successful, no bands should be visible.[6][10] If bands
corresponding to the original signal are still present, the stripping was incomplete. Repeat
the stripping procedure (you may need to increase incubation time or use a harsher method)
before proceeding.[6]

Protocol 4: Reprobing the Membrane

Once you have confirmed that the blot is successfully stripped, you can proceed with detecting
the next protein of interest.

« After the verification step, the membrane should be in a blocked state. If not, block the
membrane for 1 hour at room temperature.

 Incubate the membrane with the new primary antibody (for the second target protein). Follow
the manufacturer's recommended dilution and incubation time (e.g., overnight at 4°C or 1-2
hours at room temperature).

o Wash the membrane extensively in wash buffer (e.g., 3 x 5 minutes in TBST).

 Incubate the membrane with the appropriate AP-conjugated secondary antibody for 1 hour at
room temperature.

e Wash the membrane again as in step 3.

o Apply the CDP-Star® substrate and proceed with chemiluminescent detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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